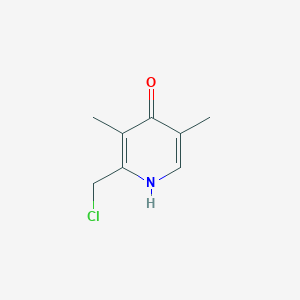
2-Chloromethyl-3,5-dimethylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromethyl-3,5-dimethylpyridin-4-ol is an aromatic heterocyclic compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to proton pump inhibitors like omeprazole .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol. One common method includes the reaction of 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds through the formation of a chloromethyl intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
化学反応の分析
Types of Reactions
2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 3,5-Dimethylpyridin-4-ol.
科学的研究の応用
2-Chloromethyl-3,5-dimethylpyridin-4-ol is widely used in scientific research due to its versatility:
作用機序
The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol primarily involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of proton pump inhibitors, the compound undergoes further chemical transformations to form the active drug, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .
類似化合物との比較
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine: Used in the synthesis of pantoprazole.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Another intermediate in the synthesis of proton pump inhibitors.
Uniqueness
2-Chloromethyl-3,5-dimethylpyridin-4-ol is unique due to its specific substitution pattern, which makes it particularly suitable for the synthesis of omeprazole and related compounds. Its chemical properties allow for selective reactions that are essential in pharmaceutical synthesis .
生物活性
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a pyridine derivative that has garnered attention in pharmaceutical research due to its significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of proton pump inhibitors, such as omeprazole, which are essential in treating gastric acid-related disorders. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
The chemical structure of this compound features a chloromethyl group and a hydroxyl group on the pyridine ring. The synthesis typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol using formaldehyde and hydrochloric acid under acidic conditions. This method can be optimized using continuous flow reactors to enhance yield and minimize by-products.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in gastric acid secretion. It acts as an enzyme inhibitor, particularly targeting the H+/K+ ATPase enzyme in the stomach lining, which is crucial for acid production. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, making it valuable in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Biological Activity
The compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in relation to proton pump inhibition.
- Receptor Modulation : Research indicates potential applications in modulating receptor activity related to various biological pathways.
Applications in Medicinal Chemistry
This compound serves as a precursor for several pharmaceutical compounds. Its unique substitution pattern allows for selective reactions essential for synthesizing various drugs:
| Compound Name | Key Features |
|---|---|
| Omeprazole | Proton pump inhibitor used to treat gastric acid disorders. |
| Lansoprazole | Another proton pump inhibitor with similar mechanisms. |
| Rabeprazole | A newer generation proton pump inhibitor derived from similar pathways. |
This compound's utility extends beyond proton pump inhibitors; it is also employed in research focusing on enzyme mechanisms and as a probe for investigating biological pathways.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Proton Pump Inhibitor Development : A study demonstrated the synthesis of novel derivatives based on this compound that showed enhanced potency against gastric acid secretion compared to traditional inhibitors .
- Enzyme Interaction Studies : Research indicated that derivatives of this compound could serve as effective probes to study enzyme mechanisms involved in drug metabolism and action.
特性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














